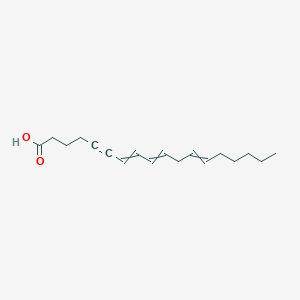
Octadeca-7,9,12-trien-5-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-7,9,12-trien-5-ynoic acid is a unique unsaturated fatty acid with a complex structure that includes multiple double bonds and a triple bond. This compound is notable for its potential biological activities and its presence in certain marine organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkyne formation: Using reagents like sodium acetylide or lithium acetylide to introduce triple bonds.
Double bond formation: Employing Wittig reactions or olefin metathesis to create double bonds.
Industrial Production Methods
Industrial production methods for octadeca-7,9,12-trien-5-ynoic acid are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimizing the above synthetic routes for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-7,9,12-trien-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The presence of multiple double bonds makes it susceptible to oxidation, forming epoxides or hydroxylated products.
Reduction: Hydrogenation can reduce the double and triple bonds to form saturated derivatives.
Substitution: The triple bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium amide (NaNH2) or organolithium reagents.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alkynes.
Wissenschaftliche Forschungsanwendungen
Octadeca-7,9,12-trien-5-ynoic acid has several scientific research applications, including:
Chemistry: Studying its reactivity and synthesis can provide insights into the behavior of polyunsaturated fatty acids.
Medicine: Exploring its effects on cellular pathways and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of octadeca-7,9,12-trien-5-ynoic acid involves its interaction with cellular membranes and enzymes. It has been shown to inhibit cathepsin B, a lysosomal cysteine protease, by binding to its active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadeca-9,12,15-trienoic acid: Another polyunsaturated fatty acid with three double bonds but no triple bond.
Octadeca-9,12,15-trienyl ester: An ester derivative of octadeca-9,12,15-trienoic acid.
Docosyl ester: A longer-chain ester with similar unsaturation patterns.
Uniqueness
Octadeca-7,9,12-trien-5-ynoic acid is unique due to its combination of double and triple bonds, which confer distinct chemical reactivity and biological activities compared to other polyunsaturated fatty acids .
Eigenschaften
CAS-Nummer |
76152-32-4 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
octadeca-7,9,12-trien-5-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,15-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
ZHPHSHNAYWIUFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CC=CC#CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


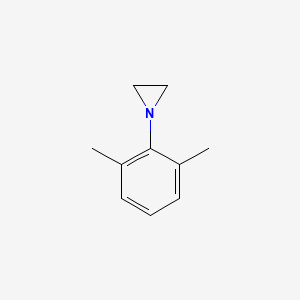
![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
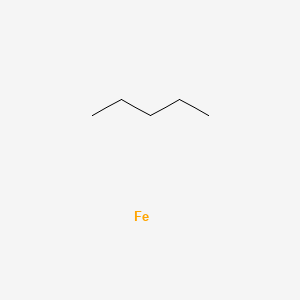

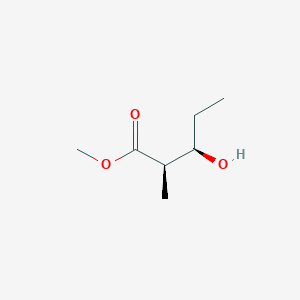

![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)

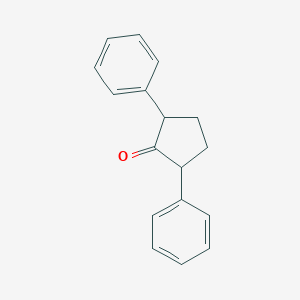


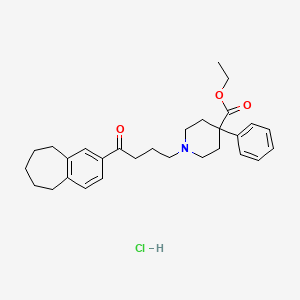

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
